molecular formula C24H21NO4 B068779 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid CAS No. 176504-01-1

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid

Cat. No. B068779
M. Wt: 387.4 g/mol
InChI Key: SKKYGLCUQGQTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorenylmethoxycarbonyl derivatives involves several key steps, including the preparation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation to afford protected amino acids or their derivatives. One method includes the K2CO3-catalyzed N-alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine, followed by condensation with polystyrene to facilitate the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl derivatives often features a planar acetic acid moiety with attached groups at specific angles, contributing to their chemical behavior and reactivity. For example, 2-Amino-2-(2-fluorophenyl)acetic acid exhibits a planar acetate anion with a dihedral angle of 105.5 degrees, indicating structured spatial arrangement (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorenylmethoxycarbonyl derivatives participate in various chemical reactions, including the introduction of the Fmoc protecting group into amines, acids, alcohols, and other functional groups. A mild, rapid, and chemoselective procedure involves using 9-chloro-9-phenylfluorene for the protection of amino acids and their derivatives, demonstrating the compound's versatility in synthesis (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as solubility and crystalline structure, are crucial for their application in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for instance, allows for easy removal under mild basic conditions without affecting other sensitive functional groups, making it highly suitable for iterative peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).

Chemical Properties Analysis

The chemical properties of the Fmoc group, such as its stability under various conditions and reactivity towards different reagents, are fundamental to its widespread use in peptide chemistry. The Fmoc group's ability to protect hydroxy-groups efficiently, alongside its compatibility with a range of acid- and base-labile protecting groups, showcases its chemical versatility (Gioeli & Chattopadhyaya, 1982).

Scientific Research Applications

Convenient Synthesis Approach

A notable application of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid, or a closely related derivative, is found in its synthesis process. One study demonstrates a convenient synthesis route for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting the chemical's utility in creating complex organic molecules Le & Goodnow, 2004.

Protecting Group in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group, derived from fluoren-9-ylmethoxycarbonyl compounds, is extensively used as a protecting group for amino acids in peptide synthesis. This application is crucial for preventing unwanted reactions at the amino group during the synthesis process, thereby ensuring the production of desired peptide sequences with high purity Soley & Taylor, 2019.

Solid-Phase Synthesis Applications

Another research application involves the use of N-Fluoren-9-ylmethoxycarbonyl derivatives in solid-phase synthesis, specifically for the generation of N-alkylhydroxamic acids. This method showcases the versatility of fluorenylmethoxycarbonyl derivatives in facilitating the synthesis of structurally diverse organic compounds Mellor & Chan, 1997.

Safety And Hazards

This compound is considered an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm.

properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYGLCUQGQTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid

CAS RN

176504-01-1
Record name 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid
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